molecular formula C5H9NS B14159587 Thiazole, 4,5-dihydro-2,5-dimethyl- CAS No. 4146-19-4

Thiazole, 4,5-dihydro-2,5-dimethyl-

Cat. No.: B14159587
CAS No.: 4146-19-4
M. Wt: 115.20 g/mol
InChI Key: QURBTAPQPXENJD-UHFFFAOYSA-N
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Description

Thiazole, 4,5-dihydro-2,5-dimethyl- is a heterocyclic organic compound characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is a derivative of thiazole, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiazole derivatives typically involves the reaction of thioamides with α-haloketones or α-haloesters. For 4,5-dihydro-2,5-dimethyl-thiazole, a common synthetic route involves the cyclization of appropriate thioamide precursors under acidic or basic conditions .

Industrial Production Methods: Industrial production of thiazole derivatives often employs continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: Thiazole, 4,5-dihydro-2,5-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Thiazole, 4,5-dihydro-2,5-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiazole, 4,5-dihydro-2,5-dimethyl- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In medicinal applications, it may interact with specific receptors or enzymes to exert anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

    Thiazole: The parent compound with a similar five-membered ring structure.

    2-Methylthiazole: A derivative with a methyl group at the 2-position.

    4,5-Dimethylthiazole: A derivative with methyl groups at the 4 and 5 positions.

Uniqueness: Thiazole, 4,5-dihydro-2,5-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiazole derivatives, it may exhibit enhanced stability, reactivity, or biological activity .

Properties

IUPAC Name

2,5-dimethyl-4,5-dihydro-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS/c1-4-3-6-5(2)7-4/h4H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURBTAPQPXENJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN=C(S1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4146-19-4
Record name Thiazole, 4,5-dihydro-2,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004146194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC48044
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48044
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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